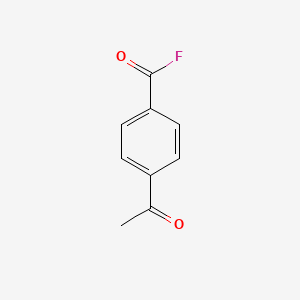

4-Acetylbenzoyl fluoride

CAS No.: 77976-03-5

Cat. No.: VC16214839

Molecular Formula: C9H7FO2

Molecular Weight: 166.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 77976-03-5 |

|---|---|

| Molecular Formula | C9H7FO2 |

| Molecular Weight | 166.15 g/mol |

| IUPAC Name | 4-acetylbenzoyl fluoride |

| Standard InChI | InChI=1S/C9H7FO2/c1-6(11)7-2-4-8(5-3-7)9(10)12/h2-5H,1H3 |

| Standard InChI Key | KWTZUUATDFNMLK-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1=CC=C(C=C1)C(=O)F |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

4-Acetylbenzoyl fluoride belongs to the class of aromatic acyl fluorides, featuring a benzoyl group substituted with an acetyl moiety at the para position. Its molecular formula is C₉H₇FO₂, with a molecular weight of 166.15 g/mol . The compound’s structure combines electrophilic reactivity at the fluorine-bearing carbonyl carbon with the potential for nucleophilic substitution at the acetyl group.

Table 1: Key Identifiers of 4-Acetylbenzoyl Fluoride

The SMILES string (O=C(F)C1=CC=C(C(C)=O)C=C1) highlights the spatial arrangement of functional groups, critical for predicting reactivity patterns .

Synthesis and Manufacturing

Conventional Synthetic Routes

While no direct synthesis protocols for 4-acetylbenzoyl fluoride are documented in the literature, analogous methods for acyl fluorides suggest two plausible pathways:

Industrial Considerations

Large-scale production would likely adopt continuous-flow systems to manage exothermic reactions and enhance safety. Purification via fractional distillation or crystallization is essential due to the compound’s sensitivity to hydrolysis.

Physicochemical Properties

Spectral Characteristics

Although experimental data for 4-acetylbenzoyl fluoride are scarce, its analogs provide insights:

-

IR Spectroscopy: Expected strong absorption bands at ~1,840 cm⁻¹ (C=O stretch of acyl fluoride) and ~1,680 cm⁻¹ (acetyl C=O) .

-

NMR:

Thermal Stability

Acyl fluorides generally exhibit lower thermal stability compared to chlorides. The decomposition onset for 4-acetylbenzoyl fluoride is estimated at 150–170°C, based on benzoyl fluoride analogs .

Reactivity and Functionalization

Nucleophilic Acyl Substitution

The fluorine atom’s high electronegativity renders the acyl carbon highly electrophilic, facilitating reactions with:

-

Amines: Forms amides under mild conditions. For instance, coupling with benzylamine yields 4-acetylbenzamide derivatives .

-

Alcohols: Produces esters, though competing hydrolysis necessitates anhydrous conditions.

Participation in Dearomatization Reactions

Aroyl fluorides act as bifunctional reagents in photoredox-catalyzed dearomatization. For example, 4-acetylbenzoyl fluoride could engage in radical/radical cation cross-coupling with benzofurans to yield complex heterocycles .

Applications in Advanced Materials

Bioconjugation Chemistry

Acyl fluorides’ rapid lysine acylation kinetics make them superior to NHS esters for protein modification . 4-Acetylbenzoyl fluoride’s dual functionality enables:

-

Site-specific antibody labeling via azide-alkyne cycloaddition.

-

Fabrication of antibody-drug conjugates (ADCs) with controlled drug-to-antibody ratios (DAR).

Polymer Science

Incorporation into polyesters or polyamides enhances thermal resistance. The acetyl group may serve as a crosslinking site for epoxy resins.

Future Research Directions

-

Mechanistic Studies: Elucidate the interplay between acetyl and acyl fluoride groups in tandem reactions.

-

Catalyst Development: Design chiral catalysts for enantioselective transformations.

-

Biological Applications: Explore its utility in prodrug synthesis or bioorthogonal chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume